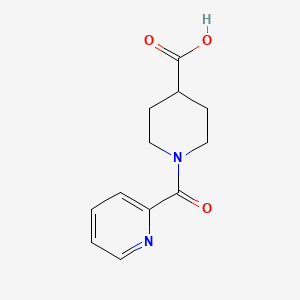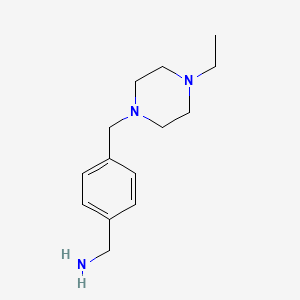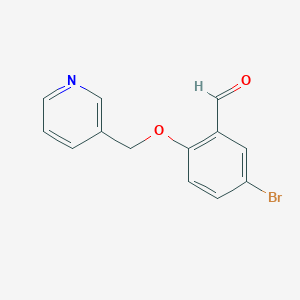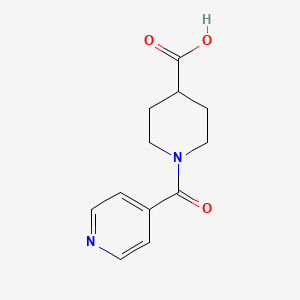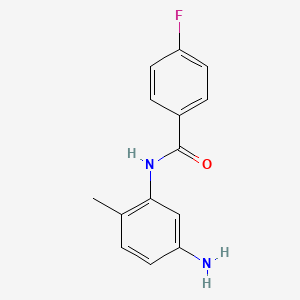
N-(5-Amino-2-methylphenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-Amino-2-methylphenyl)-4-fluorobenzamide" is a chemical entity that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, as seen in the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride, which produces fluorescent 1-amino-2,3-naphthalic anhydrides . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine . These methods suggest that the synthesis of "N-(5-Amino-2-methylphenyl)-4-fluorobenzamide" could also involve a condensation reaction or a multistep process to introduce the amide functionality.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through crystallography, as seen with 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide . The structure of "N-(5-Amino-2-methylphenyl)-4-fluorobenzamide" would likely exhibit a planar geometry around the amide bond and may have substituent effects influencing its overall conformation.
Chemical Reactions Analysis
The chemical reactions involving related compounds show a variety of behaviors. For instance, the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrates selective toxicity through enzymatic reduction in hypoxic cells . The compound "N-(5-Amino-2-methylphenyl)-4-fluorobenzamide" may also undergo reductive reactions, potentially affecting its chemical stability and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as fluorescence enhancement in substituted aminostilbenes , suggest that "N-(5-Amino-2-methylphenyl)-4-fluorobenzamide" could exhibit similar photophysical properties. The presence of the fluorobenzamide moiety may contribute to the compound's fluorescence characteristics, and its solubility and stability would be influenced by the amide bond and the electron-withdrawing fluorine atom.
Applications De Recherche Scientifique
Antimicrobial Activity
N-(5-Amino-2-methylphenyl)-4-fluorobenzamide, as part of the fluorobenzamide family, has been studied for its antimicrobial properties. Research has shown that certain derivatives of fluorobenzamides, including those with a fluorine atom in the benzoyl group, exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom is critical for enhancing this activity, indicating the compound's potential in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antitumor Properties
Fluorobenzamide derivatives have also been explored for their antitumor properties. Studies have revealed that compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which is structurally related to N-(5-Amino-2-methylphenyl)-4-fluorobenzamide, show potent and selective antitumor effects. These compounds induce DNA damage and cell cycle arrest in tumor cells, suggesting their potential in cancer therapy (Bradshaw et al., 2002).
Radiopharmaceutical Applications
N-(5-Amino-2-methylphenyl)-4-fluorobenzamide and its derivatives have been investigated as potential radiopharmaceuticals. Compounds with a fluorine atom in the benzamide group have shown promise as tracers for gamma-emission tomography, especially in studying serotonin receptors (Mertens et al., 1994).
Chemical Synthesis and Molecular Studies
Research has also focused on the synthesis and molecular characterization of N-(5-Amino-2-methylphenyl)-4-fluorobenzamide derivatives. Studies have detailed various synthetic routes and explored their chemical structures, providing a foundation for further exploration of their biological and pharmacological properties (Hutchinson et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-2-7-12(16)8-13(9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXURQNMOUKLHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)


